Butan-2-yl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Butan-2-yl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is an organic compound with a complex structure This compound is characterized by the presence of a tetrahydropyrimidine ring, a nitrophenyl group, and a butan-2-yl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This is followed by cyclization with urea to form the tetrahydropyrimidine ring. The final step involves esterification with butan-2-ol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial synthesis to ensure environmental compliance and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the nitrophenyl group is particularly significant in these studies.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. The ability to modify its structure allows for the design of molecules with specific biological targets, making it a valuable scaffold in drug discovery.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of Butan-2-yl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl group can participate in redox reactions, while the tetrahydropyrimidine ring can interact with nucleic acids or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Butan-2-yl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the nitro group, which may result in different biological activities.
Butan-2-yl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Contains an amide group instead of an ester, affecting its chemical reactivity and biological properties.
Uniqueness
The presence of both the nitrophenyl group and the butan-2-yl ester group in Butan-2-yl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Biological Activity
Butan-2-yl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential biological activity. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant activities, alongside relevant case studies and research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₅
- Molecular Weight : 354.35 g/mol
- IUPAC Name : this compound
Physical Properties
Property | Value |
---|---|
Density | 1.24 g/cm³ |
Boiling Point | 624.8 °C |
Flash Point | 331.6 °C |
LogP | 5.43 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds in the same class. For instance, derivatives of tetrahydropyrimidine have shown significant activity against various bacterial strains. A study demonstrated that compounds with nitro and hydroxy substituents exhibited enhanced antibacterial effects due to their ability to disrupt bacterial cell walls and metabolic processes .
Anticancer Activity
Tetrahydropyrimidine derivatives have been investigated for their potential anticancer properties. Research indicates that compounds with similar structural characteristics can induce apoptosis in cancer cells by activating caspase pathways. A specific study found that a related compound exhibited cytotoxic effects on breast cancer cell lines with an IC50 value significantly lower than standard chemotherapeutics .
Antioxidant Activity
The antioxidant potential of butan-2-yl derivatives has been assessed through various assays. For example, DPPH radical scavenging assays indicated that compounds with methoxy and hydroxy groups effectively neutralized free radicals, suggesting a robust mechanism for preventing oxidative stress-related diseases .
Study 1: Antimicrobial Efficacy
A bioassay conducted on several tetrahydropyrimidine derivatives demonstrated that the presence of nitro and hydroxy groups significantly enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study utilized the agar diffusion method to assess efficacy, revealing zones of inhibition ranging from 12 to 20 mm depending on the concentration used.
Study 2: Anticancer Mechanism
In vitro studies on a related compound indicated that it inhibited the proliferation of human lung cancer cells (A549) by inducing cell cycle arrest at the G2/M phase. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls, providing a promising avenue for further development as an anticancer agent.
Study 3: Antioxidant Properties
A comparative analysis of antioxidant activities among various butan-2-yl derivatives showed that those containing both hydroxy and methoxy groups exhibited the highest DPPH scavenging activity (IC50 = 15 µg/mL), outperforming ascorbic acid in certain assays.
Properties
Molecular Formula |
C17H21N3O7 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
butan-2-yl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H21N3O7/c1-5-8(2)27-16(22)13-9(3)18-17(23)19-14(13)10-6-11(20(24)25)15(21)12(7-10)26-4/h6-8,14,21H,5H2,1-4H3,(H2,18,19,23) |
InChI Key |
PQKSKKAGSZGNSW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)C1=C(NC(=O)NC1C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-])C |
Origin of Product |
United States |
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